molecular formula C26H29N3O3S B4073437 N-(DIPHENYLMETHYL)-2-[(4-METHYLPHENYL)(PYRROLIDINE-1-SULFONYL)AMINO]ACETAMIDE

N-(DIPHENYLMETHYL)-2-[(4-METHYLPHENYL)(PYRROLIDINE-1-SULFONYL)AMINO]ACETAMIDE

Cat. No.: B4073437
M. Wt: 463.6 g/mol
InChI Key: JMSNTJXUDYTIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(DIPHENYLMETHYL)-2-[(4-METHYLPHENYL)(PYRROLIDINE-1-SULFONYL)AMINO]ACETAMIDE is a complex organic compound with a unique structure that includes a diphenylmethyl group, a pyrrolidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(DIPHENYLMETHYL)-2-[(4-METHYLPHENYL)(PYRROLIDINE-1-SULFONYL)AMINO]ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of diphenylmethanol with 4-methylphenylsulfonyl chloride to form the sulfonyl intermediate. This intermediate is then reacted with pyrrolidine and acetamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common to maintain consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(DIPHENYLMETHYL)-2-[(4-METHYLPHENYL)(PYRROLIDINE-1-SULFONYL)AMINO]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(DIPHENYLMETHYL)-2-[(4-METHYLPHENYL)(PYRROLIDINE-1-SULFONYL)AMINO]ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(DIPHENYLMETHYL)-2-[(4-METHYLPHENYL)(PYRROLIDINE-1-SULFONYL)AMINO]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

  • **N-(diphenylmethyl)-4-[(3-methylphenyl)(methylsulfonyl)amino]butanamide
  • **4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine (m-MTDATA)

Uniqueness

N-(DIPHENYLMETHYL)-2-[(4-METHYLPHENYL)(PYRROLIDINE-1-SULFONYL)AMINO]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

N-benzhydryl-2-(4-methyl-N-pyrrolidin-1-ylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S/c1-21-14-16-24(17-15-21)29(33(31,32)28-18-8-9-19-28)20-25(30)27-26(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-7,10-17,26H,8-9,18-20H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSNTJXUDYTIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(DIPHENYLMETHYL)-2-[(4-METHYLPHENYL)(PYRROLIDINE-1-SULFONYL)AMINO]ACETAMIDE

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